(Z)-2-Decene-4,6,8-triyn-1-ol is an organic compound belonging to the class of fatty alcohols, characterized by its aliphatic structure which includes a long carbon chain and multiple triple bonds. Its chemical formula is , and it has a molecular weight of approximately 144.17 g/mol. The compound features a unique arrangement of functional groups, including three alkyne moieties and a hydroxyl group, which contribute to its reactivity and biological properties. The IUPAC name for this compound is (2E)-dec-2-en-4,6,8-triyn-1-ol, and it is recognized by its CAS Registry Number 6071-46-1 .
Research indicates that (Z)-2-Decene-4,6,8-triyn-1-ol exhibits significant biological activity. It has been shown to possess antioxidant properties, potentially due to its ability to scavenge free radicals. Additionally, studies have suggested that it may have antimicrobial effects against certain pathogens . Its structural features allow it to interact with biological membranes and influence cellular processes such as lipid peroxidation and cell signaling pathways .
Several methods exist for synthesizing (Z)-2-Decene-4,6,8-triyn-1-ol:
Each method can be optimized based on desired yields and purity levels .
(Z)-2-Decene-4,6,8-triyn-1-ol has several applications across different fields:
Interaction studies involving (Z)-2-Decene-4,6,8-triyn-1-ol have focused on its effects on cellular processes. It has been observed to modulate lipid metabolism and influence signaling pathways related to inflammation and oxidative stress. These interactions suggest potential therapeutic roles in managing conditions like cancer and cardiovascular diseases .
Several compounds share structural similarities with (Z)-2-Decene-4,6,8-triyn-1-ol. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
(Z)-4-Decen-1-ol | C10H20O | Contains a single double bond; less reactive |
2-Octyne | C8H14 | Shorter carbon chain; lacks hydroxyl group |
1-Hexyne | C6H10 | Shortest chain; only one alkyne functionality |
1-Octyne | C8H14 | Similar structure but lacks multiple unsaturations |
The uniqueness of (Z)-2-Decene-4,6,8-triyn-1-ol lies in its triynol structure that combines multiple triple bonds with a hydroxyl group, enhancing its reactivity and potential biological activity compared to simpler analogs .